2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione
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Overview
Description
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of a thioxo group and a dihydro structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione typically involves the reaction of o-phenylenediamine with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it can inhibit the growth of cancer cells.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione varies depending on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to the inhibition of key biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4,7-dione can be compared with other benzimidazole derivatives, such as:
2-Mercapto-1H-benzoimidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thioxo group.
1H-benzo[d]imidazole-2(3H)-thione: Lacks the dihydro structure and has different reactivity.
5,6-Dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone: Contains additional methyl groups, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C7H4N2O2S |
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Molecular Weight |
180.19 g/mol |
IUPAC Name |
4,7-dihydroxybenzimidazole-2-thione |
InChI |
InChI=1S/C7H4N2O2S/c10-3-1-2-4(11)6-5(3)8-7(12)9-6/h1-2,10-11H |
InChI Key |
YOMUOKXYOQXVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=S)N=C2C(=C1)O)O |
Origin of Product |
United States |
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